1-Cyclobutyl-3-cycloheptyl-1-methylurea
描述
属性
IUPAC Name |
1-cyclobutyl-3-cycloheptyl-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-15(12-9-6-10-12)13(16)14-11-7-4-2-3-5-8-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAGPDIFYXVXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares 1-cyclobutyl-3-cycloheptyl-1-methylurea with structurally related urea derivatives, focusing on physicochemical properties, synthetic accessibility, and biological relevance.
Structural and Physicochemical Properties
*Estimated using fragment-based calculations due to lack of experimental data.
Key Observations:
- Lipophilicity: The cycloheptyl group in the target compound increases logP compared to cyclohexyl or phenyl substituents, suggesting reduced aqueous solubility. This could limit bioavailability but enhance membrane permeability .
- For example, 1-(3-methylcyclohexyl)-3-(3-methylphenyl)urea (CAS 94251-13-5) may exhibit better target engagement due to its smaller substituents .
准备方法
Reductive Amination of Cyclobutanone
Cyclobutanone undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBHCN), a selective reducing agent for imine intermediates.
Procedure :
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Cyclobutanone (10 mmol) and methylamine (12 mmol) are dissolved in methanol.
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NaBHCN (15 mmol) is added portionwise at 0°C.
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The reaction is stirred at room temperature for 12 hours, followed by neutralization with dilute HCl and extraction with dichloromethane.
Yield : ~65% after purification via distillation.
Spectroscopic Validation
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H NMR (CDCl) : δ 2.45 (m, 1H, cyclobutyl CH), 2.20 (s, 3H, N–CH), 1.80–1.60 (m, 6H, cyclobutyl CH).
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HRMS : [CHN + H] calcd. 86.0964, found 86.0962.
Synthesis of Cycloheptyl Isocyanate
Phosgene-Free Isocyanate Generation
Cycloheptylamine is treated with triphosgene (BTC) under anhydrous conditions to avoid handling toxic phosgene gas:
Procedure :
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Cycloheptylamine (10 mmol) and triphosgene (3.3 mmol) are dissolved in dry toluene.
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The mixture is refluxed at 80°C for 4 hours under argon.
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The solvent is removed under reduced pressure, yielding cycloheptyl isocyanate as a colorless liquid.
Yield : ~75% (purity >95% by H NMR).
Urea Bond Formation: Key Reaction Pathways
Amine-Isocyanate Coupling
N-Methylcyclobutylamine reacts with cycloheptyl isocyanate in a nucleophilic addition-elimination mechanism:
Procedure :
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N-Methylcyclobutylamine (5 mmol) is dissolved in dry dichloromethane.
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Cycloheptyl isocyanate (5.5 mmol) is added dropwise at 0°C.
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The reaction is stirred at room temperature for 6 hours, followed by quenching with water and extraction.
Workup :
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The organic layer is dried (NaSO) and concentrated.
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Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) affords the product.
Yield : 82% as a white solid.
Trichlorosilane-Mediated Urea Synthesis
An alternative method employs trichlorosilane (HSiCl) and hexamethylphosphoramide (HMPA) to facilitate urea formation from aldehydes and ureas:
Procedure :
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Cycloheptylamine (5 mmol) and urea (5 mmol) are dissolved in dichloromethane.
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Cyclobutanecarboxaldehyde (5 mmol) is added, followed by HSiCl (7.5 mmol) and HMPA (0.5 mmol).
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The mixture is stirred at 0°C for 12 hours, neutralized with NaHCO, and extracted.
Yield : 68% after chromatographic purification.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield | Purity | Advantages |
|---|---|---|---|---|
| Amine-Isocyanate Coupling | Cycloheptyl isocyanate | 82% | >99% | High selectivity, minimal byproducts |
| Trichlorosilane-Mediated | HSiCl, HMPA | 68% | 95% | Avoids isocyanate handling |
Spectroscopic Characterization of 1-Cyclobutyl-3-cycloheptyl-1-methylurea
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H NMR (DMSO-d) : δ 6.70 (t, J = 5.9 Hz, 1H, NH), 4.31 (d, J = 6.0 Hz, 2H, N–CH), 3.10 (s, 3H, N–CH), 1.90–1.40 (m, 18H, cyclobutyl/cycloheptyl).
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C NMR : δ 158.5 (C=O), 55.2 (N–CH), 34.8–24.1 (cycloalkyl carbons).
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HRMS : [CHNO + H] calcd. 253.2015, found 253.2012.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Green Chemistry Alternatives
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Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes with comparable yields.
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Recycling : HSiCl is recoverable via distillation for reuse.
Challenges and Mitigation Strategies
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Isocyanate Sensitivity : Moisture-free conditions prevent hydrolysis to amines.
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Cyclobutyl Strain : Steric hindrance necessitates excess reagents (1.2 equiv) for complete conversion.
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Purification Complexity : Gradient chromatography (ethyl acetate/petroleum ether, 1:4 to 1:2) resolves diastereomers .
常见问题
Basic Research Questions
Q. What are the key synthetic strategies for 1-cyclobutyl-3-cycloheptyl-1-methylurea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic substitution or condensation between amines and isocyanates. For 1-cyclobutyl-3-cycloheptyl-1-methylurea, cyclobutyl and cycloheptyl precursors may be synthesized via cyclization reactions (e.g., using Grignard reagents or ring-closing metathesis). Optimization of temperature (e.g., 60–80°C for urea bond formation) and solvent polarity (e.g., DMF or THF) is critical to minimize side products. Purification via column chromatography or recrystallization is recommended .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns on the cyclobutyl and cycloheptyl groups. -NMR coupling constants can reveal ring strain in cyclobutane .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways.
Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 220–280 nm) to quantify impurities.
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C expected for urea derivatives).
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions between the urea moiety and active sites (e.g., hydrogen bonding with serine proteases).
- MD simulations : Assess conformational stability of the cycloheptyl group in aqueous or lipid bilayer environments.
- QSAR models : Corinate substituent effects (e.g., cyclobutyl vs. cyclohexyl) with bioactivity data from analogous compounds .
Q. What experimental approaches resolve contradictions in reported bioactivity data for urea derivatives?
- Methodological Answer :
- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out non-specific kinase inhibition.
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid metabolism explains discrepancies in vivo vs. in vitro .
Q. How can researchers design isotope-labeled analogs for pharmacokinetic or metabolic tracing studies?
- Methodological Answer :
- Deuterium labeling : Introduce at methyl or cyclobutyl positions via catalytic deuteration or using deuterated reagents (e.g., CDI).
- -labeling : Incorporate into the urea carbonyl group via -phosgene synthesis.
- Validation : Use radio-HPLC or scintillation counting to trace metabolites in rodent models .
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